2-(5,7-Dimethyl-1,2-benzoxazol-3-yl)acetic acid
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Overview
Description
2-(5,7-Dimethyl-1,2-benzoxazol-3-yl)acetic acid is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of two methyl groups at positions 5 and 7 on the benzoxazole ring and an acetic acid moiety at position 3.
Mechanism of Action
Target of Action
Benzoxazole derivatives, which this compound is a part of, have been extensively used in drug discovery due to their broad substrate scope and functionalization . They exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Mode of Action
Benzoxazole derivatives are known to interact with their targets in various ways, leading to different biological activities .
Biochemical Pathways
Benzoxazole derivatives have been synthesized via different pathways , indicating that they might affect a variety of biochemical pathways.
Result of Action
Benzoxazole derivatives are known to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Action Environment
Such factors can significantly impact the effectiveness of benzoxazole derivatives .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Benzoxazole derivatives have been shown to have significant effects on various types of cells and cellular processes . They have been found to exhibit antimicrobial, antifungal, and anticancer activities .
Molecular Mechanism
Benzoxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-(5,7-Dimethyl-1,2-benzoxazol-3-yl)acetic acid typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under various reaction conditions. One common method involves the use of 2-aminophenol and an aromatic aldehyde in the presence of aqueous hydrogen peroxide, ethanol, and titanium tetraisopropoxide as a catalyst . The reaction is carried out at 50°C to yield the desired benzoxazole derivative. Industrial production methods may involve the use of nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
2-(5,7-Dimethyl-1,2-benzoxazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
2-(5,7-Dimethyl-1,2-benzoxazol-3-yl)acetic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
2-(5,7-Dimethyl-1,2-benzoxazol-3-yl)acetic acid can be compared with other benzoxazole derivatives to highlight its uniqueness:
This compound: Known for its diverse biological activities and potential therapeutic applications.
2-(5,7-Dimethyl-1,2-benzoxazol-3-yl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid, which may result in different biological activities and reactivity.
2-(5,7-Dimethyl-1,2-benzoxazol-3-yl)butyric acid: Another similar compound with a butyric acid moiety, potentially exhibiting different pharmacokinetic properties and therapeutic effects.
These comparisons highlight the importance of the acetic acid moiety in determining the compound’s specific properties and applications.
Properties
IUPAC Name |
2-(5,7-dimethyl-1,2-benzoxazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-3-7(2)11-8(4-6)9(12-15-11)5-10(13)14/h3-4H,5H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKXJUYBCDRSPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NO2)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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